Cyclopentylphenylacetic acid, (S)-
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Overview
Description
Cyclopentylphenylacetic acid, (S)-, is an organic compound with the molecular formula C13H16O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentylphenylacetic acid, (S)-, can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with benzyl cyanide, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of Cyclopentylphenylacetic acid, (S)-, often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopentylphenylacetic acid, (S)-, undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used under controlled conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclopentylphenylacetic acid, (S)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of Cyclopentylphenylacetic acid, (S)-, involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylphenylacetic acid, ®-: The enantiomer of the (S)- form, with different biological activities.
Cyclopentylmandelic acid: A structurally similar compound with distinct properties.
Phenylacetic acid: A simpler analog with different reactivity and applications.
Uniqueness
Cyclopentylphenylacetic acid, (S)-, is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to interact selectively with chiral environments makes it valuable in various research and industrial applications.
Properties
CAS No. |
33442-39-6 |
---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(2S)-2-cyclopentyl-2-phenylacetic acid |
InChI |
InChI=1S/C13H16O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)/t12-/m1/s1 |
InChI Key |
BCJIDGDYYYBNNB-GFCCVEGCSA-N |
Isomeric SMILES |
C1CCC(C1)[C@@H](C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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